N-methylcyclopropanesulfonohydrazide

Description

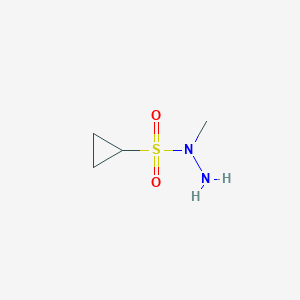

N-Methylcyclopropanesulfonohydrazide is a specialized organosulfur compound characterized by a cyclopropane ring fused to a sulfonohydrazide functional group (-SO₂-NH-NH-CH₃). The cyclopropane moiety introduces significant ring strain, which can enhance reactivity in synthetic applications, while the sulfonohydrazide group provides versatility in nucleophilic substitution and coordination chemistry.

Properties

IUPAC Name |

N-methylcyclopropanesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-6(5)9(7,8)4-2-3-4/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKIPXUULCSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(N)S(=O)(=O)C1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylcyclopropanesulfonohydrazide typically involves the reaction of cyclopropanesulfonyl chloride with methylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:

Cyclopropanesulfonyl chloride+Methylhydrazine→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylcyclopropanesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-Methylcyclopropanesulfonohydrazide and its derivatives have been investigated for their antimicrobial properties. Studies have indicated that hydrazide compounds exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives of hydrazides have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-Cancer Properties

Research has also focused on the potential anti-cancer effects of this compound. Some derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting their utility as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, making them promising candidates for further development .

Organic Synthesis

Reactivity as a Carbene Precursor

this compound serves as an effective carbene precursor in organic synthesis. Its ability to generate carbenes upon decomposition allows for various reactions, including cyclopropanation and C–H insertions. This reactivity is particularly valuable in synthesizing complex organic molecules with high stereoselectivity .

Radical Cyclization Applications

The compound has been utilized in radical cyclization reactions, which are essential for constructing cyclic structures in organic synthesis. These reactions can proceed via different radical pathways, showcasing the versatility of this compound in synthetic methodologies .

Material Science

Polymer Chemistry

this compound has applications in polymer science, particularly in the development of hydrogels and other polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and introduce functional groups that facilitate further chemical modifications .

Data Tables

Case Studies

- Antimicrobial Study : A study conducted by MDPI explored various hydrazone derivatives, including those derived from this compound, demonstrating significant antibacterial activity against multiple bacterial strains. The findings suggest that structural modifications can enhance efficacy .

- Cancer Research : In a recent investigation published in ACS Publications, researchers evaluated the anti-cancer potential of sulfonyl hydrazones, highlighting the role of this compound derivatives in inducing apoptosis in specific cancer cell lines. This study emphasizes the need for further exploration into their mechanisms of action .

- Synthetic Methodology Development : Research published in Nature detailed the use of this compound as a precursor for generating reactive intermediates used in complex organic syntheses, showcasing its utility in developing novel compounds with therapeutic potential .

Mechanism of Action

The mechanism of action of N-methylcyclopropanesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Procarbazine and Derivatives

Procarbazine (Monohydrochloride Procarbazine, Hydrochloride Procarbazine) is a methylhydrazine derivative used as an antineoplastic agent. While both compounds share a hydrazide backbone, Procarbazine lacks the sulfonyl and cyclopropane groups present in N-methylcyclopropanesulfonohydrazide. This structural divergence results in distinct pharmacological profiles:

- Mechanism: Procarbazine acts as an alkylating agent, damaging DNA in cancer cells . In contrast, sulfonohydrazides like this compound may exhibit different reactivity due to sulfonyl group electron-withdrawing effects.

- Stability: The cyclopropane ring in this compound could confer higher strain-driven reactivity compared to Procarbazine’s linear aliphatic chain.

N00-Benzoyl-5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carbohydrazide

This pyrazole-based carbohydrazide differs from this compound in its functional groups:

- Functional Groups: The replacement of sulfonohydrazide (-SO₂-NH-NH₂) with carbohydrazide (-CO-NH-NH₂) reduces electrophilicity, impacting solubility and reactivity.

- Molecular Weight: At 357.4 g/mol , the pyrazole carbohydrazide is significantly heavier than typical sulfonohydrazides (e.g., ~200–250 g/mol for simpler analogs), suggesting differences in pharmacokinetics or material properties.

Cyclophosphamide and Alkylating Agents

Cyclophosphamide (NSC 26271, Sendoxan) is a nitrogen mustard prodrug with a bicyclic phosphoramide structure. phosphoramide) in drug design:

- Reactivity: Cyclophosphamide’s phosphoramide ring undergoes enzymatic activation in vivo, whereas the cyclopropane in this compound may enable direct electrophilic reactions .

Data Table: Comparative Analysis

Research Findings and Implications

Functional Group Impact: Sulfonohydrazides generally exhibit greater acidity (pKa ~3–4) compared to carbohydrazides (pKa ~8–9) due to the electron-withdrawing sulfonyl group, enhancing their suitability as catalysts or nucleophiles .

Cyclopropane Utility: The strained cyclopropane ring in this compound could facilitate ring-opening reactions for polymer or prodrug synthesis, a feature absent in Procarbazine or pyrazole derivatives.

Therapeutic Potential: While Procarbazine and Cyclophosphamide are clinically established, sulfonohydrazides remain underexplored in pharmacology. Their stability under physiological conditions warrants further study .

Biological Activity

N-methylcyclopropanesulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Overview of this compound

This compound is a hydrazone derivative characterized by its unique cyclopropane structure, which may contribute to its biological properties. Hydrazones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. For instance, a series of sulfonyl hydrazones demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.32 µM, comparable to isoniazid . This suggests that this compound may also exhibit similar activity against various bacterial strains.

| Compound | MIC (µM) | Comparison |

|---|---|---|

| This compound | TBD | Potentially similar to isoniazid |

| Isoniazid | 0.1 | Standard reference |

2. Anticancer Activity

Hydrazones, including derivatives like this compound, have shown promising anticancer properties. In vitro studies indicate that such compounds can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | TBD |

| A549 | TBD |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique structural features of hydrazones allow for interaction with various biological targets, potentially disrupting cellular processes involved in proliferation and infection .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several pathogenic bacteria. The results indicated significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

Another study focused on the compound's effect on human cancer cell lines. The findings demonstrated that treatment with this compound led to a marked reduction in cell viability, indicating its potential as an anticancer drug candidate.

Structure-Activity Relationship (SAR)

The structure-activity relationship of hydrazones indicates that modifications to the cyclopropane and sulfonyl groups can significantly affect their biological activity. Research suggests that increasing lipophilicity enhances the ability of these compounds to penetrate cellular membranes, thereby improving their therapeutic efficacy against both bacterial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methylcyclopropanesulfonohydrazide in a laboratory setting?

- Methodology : Synthesis typically involves sulfonation and hydrazide formation. For example, methyl benzyl amine can react with sulfur to form a sulfonated intermediate, followed by reaction with hydrogen chloride to yield the final product. Key variables include temperature control (20–40°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via FT-IR or NMR spectroscopy to confirm functional groups .

Q. What analytical techniques are essential for characterizing this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm molecular structure and assess purity.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities under reverse-phase conditions (C18 column, methanol/water mobile phase) .

- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) .

- Safety : Handle hygroscopic or reactive intermediates in a fume hood with appropriate PPE (gloves, goggles) to avoid inhalation or skin contact .

Q. How should researchers handle and store this compound safely?

- Protocols :

- Use vapor-resistant gloves (nitrile) and work in a well-ventilated fume hood to mitigate exposure to irritant vapors.

- Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C to prevent degradation.

- Regularly inspect stored samples for discoloration or precipitation, which may indicate decomposition .

Q. What strategies are effective for conducting literature reviews on this compound?

- Approach :

- Use PubMed and SciFinder to search for synonyms (e.g., "cyclopropanesulfonohydrazide derivatives") and filter by publication type (e.g., synthesis, thermodynamics).

- Cross-reference patents and industrial chemical dictionaries (e.g., Ashford’s Dictionary) for synthesis pathways and safety data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔrG°, ΔrH°) of this compound?

- Analysis Framework :

- Compare experimental conditions (e.g., solvent polarity, temperature) across studies using NIST thermodynamic databases .

- Replicate conflicting experiments with standardized protocols to isolate variables (e.g., purity of starting materials).

- Apply contradiction analysis by cataloguing discrepancies and identifying principal factors (e.g., measurement techniques, calibration errors) .

Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature?

- Methodology :

- Design a matrix of conditions: pH (2–12), temperature (25–80°C), and exposure time (0–72 hours).

- Use HPLC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life.

- Include negative controls (e.g., inert atmosphere vs. ambient oxygen) to assess oxidative degradation pathways .

Q. What mechanistic insights exist for the reactivity of this compound in cyclopropane ring-opening reactions?

- Approach :

- Perform density functional theory (DFT) calculations to model transition states and bond dissociation energies.

- Validate computationally predicted mechanisms experimentally via trapping intermediates (e.g., using radical scavengers) and analyzing regioselectivity in ring-opening products .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Optimization Strategies :

- Investigate batch vs. continuous-flow reactors to improve heat and mass transfer.

- Use design of experiments (DoE) to optimize parameters (e.g., catalyst loading, reaction time).

- Characterize byproducts via GC-MS to identify side reactions (e.g., over-sulfonation) and adjust reagent stoichiometry accordingly .

Key Notes for Methodological Rigor

- Data Validation : Cross-check results with multiple analytical techniques (e.g., NMR + XRD) to confirm structural assignments .

- Replication : Document procedures in detail (e.g., solvent grades, equipment calibration) to enable independent verification .

- Ethical Compliance : Adhere to institutional safety protocols and disclose all hazards in publications (e.g., irritant properties, disposal guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.